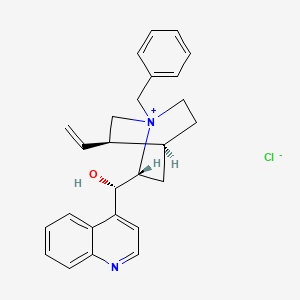

Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-

Description

The exact mass of the compound N-Benzylcinchoninium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69221-14-3 |

|---|---|

Molecular Formula |

C26H29ClN2O |

Molecular Weight |

421.0 g/mol |

IUPAC Name |

(S)-[(1S,2R,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol chloride |

InChI |

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25+,26-,28+;/m0./s1 |

InChI Key |

FCHYSBWCOKEPNQ-QOVGZWAVSA-M |

Isomeric SMILES |

C=C[C@H]1C[N@@+]2(CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-: A Chiral Phase-Transfer Catalyst for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-, a prominent chiral phase-transfer catalyst. More commonly known as N-Benzylcinchoninium chloride, this cinchona alkaloid derivative has established itself as a valuable tool in asymmetric organic synthesis. Its utility stems from its ability to efficiently induce chirality in a variety of chemical transformations, most notably in the synthesis of α-amino acids and their derivatives. This document will delve into the fundamental physicochemical characteristics of this catalyst, provide detailed protocols for its preparation and application, and explore the mechanistic underpinnings of its catalytic activity. The information presented herein is intended to serve as a practical resource for researchers engaged in the stereoselective synthesis of complex chiral molecules.

Introduction: The Role of Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst, often a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can proceed.[1][2] When the catalyst itself is chiral, it can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. This process, known as asymmetric phase-transfer catalysis, has become an indispensable tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

N-Benzylcinchoninium chloride, derived from the naturally occurring cinchona alkaloid cinchonine, is a highly effective chiral phase-transfer catalyst. Its rigid chiral framework, featuring a quaternary ammonium salt, allows for the formation of a tight ion pair with a prochiral nucleophile. This chiral ion pair then reacts in the organic phase, with the catalyst directing the stereochemical outcome of the reaction.

Core Properties of N-Benzylcinchoninium chloride

A thorough understanding of the physicochemical properties of a catalyst is essential for its effective application. The key properties of N-Benzylcinchoninium chloride are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)- | N/A |

| Synonyms | N-Benzylcinchoninium chloride, BCNC | [3] |

| CAS Number | 69221-14-3 | [3][4] |

| Molecular Formula | C₂₆H₂₉ClN₂O | [3][4] |

| Molecular Weight | 420.97 g/mol | [3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 256 °C (decomposition) | [3] |

| Optical Rotation | [α]²⁰/D +169° (c = 0.4 in H₂O) | [3][4] |

| Stereochemistry | (9S) configuration derived from cinchonine | N/A |

It is crucial to distinguish N-Benzylcinchoninium chloride from its diastereomer, N-Benzylcinchonidinium chloride (CAS No. 69257-04-1), which is derived from cinchonidine and exhibits a different stereochemistry and, consequently, a different optical rotation.[5]

Synthesis and Purification

The synthesis of N-Benzylcinchoninium chloride is achieved through the quaternization of the tertiary amine in the cinchonine molecule with benzyl chloride. This nucleophilic substitution reaction is typically carried out under reflux conditions in a polar aprotic solvent.

Experimental Protocol: Synthesis of N-Benzylcinchoninium chloride

This protocol is adapted from a similar procedure for the synthesis of its diastereomer, N-benzylcinchonidinium chloride.[6]

Materials:

-

Cinchonine

-

Benzyl chloride

-

Absolute acetone (anhydrous)

Equipment:

-

Round bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and suction flask

Procedure:

-

In a round bottom flask, dissolve cinchonine (1.0 equivalent) in absolute acetone.

-

Add benzyl chloride (1.5 equivalents) to the solution.

-

Attach a reflux condenser with a drying tube and heat the mixture to reflux with stirring.

-

Maintain the reflux for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold acetone to remove any unreacted starting materials.

-

Dry the purified N-Benzylcinchoninium chloride under vacuum.

Purification

For higher purity, N-Benzylcinchoninium chloride can be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot ethanol or water, followed by the addition of diethyl ether or acetone to induce crystallization upon cooling.[5]

Characterization

The structure and purity of the synthesized catalyst can be confirmed by various analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the benzyl group.

-

Mass Spectrometry: To verify the molecular weight.

-

Polarimetry: To measure the specific optical rotation and confirm the enantiopurity.

-

Melting Point Analysis: To assess the purity of the compound.

Mechanism of Catalysis in Asymmetric Synthesis

N-Benzylcinchoninium chloride functions as a chiral phase-transfer catalyst by forming a chiral ion pair with a prochiral nucleophile in the aqueous phase. This lipophilic ion pair is then transported into the organic phase, where it reacts with the electrophile. The steric and electronic properties of the catalyst create a highly organized transition state that favors the formation of one enantiomer of the product.

The diagram below illustrates the general catalytic cycle for an asymmetric alkylation reaction.

Caption: Catalytic cycle of N-Benzylcinchoninium chloride in asymmetric alkylation.

Applications in Asymmetric Synthesis

N-Benzylcinchoninium chloride has been successfully employed in a variety of asymmetric reactions, demonstrating its versatility as a chiral phase-transfer catalyst.

Asymmetric Alkylation of Glycine Derivatives

A significant application of N-Benzylcinchoninium chloride and its derivatives is in the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a key step in the synthesis of α-amino acids.[7][8][9] The catalyst facilitates the formation of a chiral enolate ion pair, which then reacts with various alkyl halides to produce the corresponding α-alkylated amino acid precursors with high enantioselectivity.

Experimental Workflow: Asymmetric Alkylation

Caption: General workflow for asymmetric alkylation using N-Benzylcinchoninium chloride.

A study by Zhang et al. demonstrated the high efficiency of a cinchonine-derived catalyst in the enantioselective alkylation of N-(diphenylmethylene) glycine tert-butyl ester with various alkyl halides, achieving enantiomeric excesses of 94–99% and yields of 82–92%.[7]

Asymmetric Michael Additions

N-Benzylcinchoninium chloride is also an effective catalyst for asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.[3] The catalyst activates the Michael donor through the formation of a chiral ion pair, which then adds to the Michael acceptor in a stereocontrolled manner.

Other Asymmetric Transformations

The utility of N-Benzylcinchoninium chloride extends to other enantioselective reactions, including:

-

Hydrolysis of enol esters[3]

-

Asymmetric 6π electrocyclization for the synthesis of functionalized indolines[3]

-

Alkylation of monosubstituted indolinones[3]

-

Asymmetric destruction and kinetic resolution of 1-benzylated Reissert compounds[3]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling N-Benzylcinchoninium chloride. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Benzylcinchoninium chloride is a highly effective and versatile chiral phase-transfer catalyst with broad applications in asymmetric synthesis. Its straightforward preparation from the readily available cinchona alkaloid, cinchonine, coupled with its ability to induce high enantioselectivity in a variety of important chemical transformations, makes it a valuable tool for chemists in both academic and industrial research. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, offering a solid foundation for its successful implementation in the laboratory.

References

-

Synthesis of (-)-N-benzylcinchonidinium chloride. (n.d.). NOP. Retrieved from [Link]

- He, W., Wang, Q., Wang, Q., Zhang, B., Sun, X., & Zhang, S. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Synlett, 2009(8), 1311-1314. DOI: 10.1055/s-0029-1216736

-

Supporting Information. (n.d.). Retrieved from [Link]

- Maruoka, K. (2003). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Proceedings of the Japan Academy, Series B, 79(7), 181-189.

-

Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino)‐3‐Phenylpropanoic Acid tert‐Butyl Ester. (2025). ResearchGate. Retrieved from [Link]

-

Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv. Retrieved from [Link]

- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2019). Molecules, 24(24), 4565.

-

Alkylation of N‐(diphenylmethylene)glycine t‐butyl ester. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

α-Alkylation catalyzed by Cinchonine Derivative. (n.d.). Buchler GmbH. Retrieved from [Link]

-

N-Benzylcinchonidinium Chloride - Fine Chemical. (n.d.). Buchler GmbH. Retrieved from [Link]

-

Phase-transfer catalyst. (n.d.). In Wikipedia. Retrieved from [Link]

-

Lecture 41 : Phase Transfer Catalysis. (n.d.). NPTEL. Retrieved from [Link]

-

N-Benzylcinchoninium chloride | C26H29ClN2O | CID 13095480. (n.d.). PubChem. Retrieved from [Link]

- Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. (2018). Mini-Reviews in Organic Chemistry, 15(3), 236-245.

-

A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions. (2025). ResearchGate. Retrieved from [Link]

- Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. (2012).

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ACS Omega, 8(33), 30282-30294.

Sources

- 1. N-Benzylcinchoninium chloride | C26H29ClN2O | CID 13095480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. N-Benzylcinchoninium chloride 98 69221-14-3 [sigmaaldrich.com]

- 4. N-苄基氯化辛可宁 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Benzylcinchonidinium chloride | 69257-04-1 [chemicalbook.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of (9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride, a quaternary ammonium salt derived from the Cinchona alkaloid cinchonine, is a versatile and powerful chiral phase-transfer catalyst. Its applications in asymmetric synthesis, particularly in the formation of α-amino acids, have established it as a valuable tool in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering practical insights and methodologies for researchers in the field.

Introduction: The Significance of Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants in immiscible phases, often an aqueous and an organic layer. The catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary, enabling the reaction to proceed under mild conditions. When the catalyst is chiral, it can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. This asymmetric phase-transfer catalysis is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.

Cinchona alkaloids, naturally occurring compounds with a rigid chiral scaffold, have emerged as exceptional platforms for the development of chiral phase-transfer catalysts.[1] Modification of their quinuclidine nitrogen to form quaternary ammonium salts enhances their catalytic activity. (9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride, derived from cinchonine, is a prime example of such a catalyst, valued for its effectiveness in promoting a variety of stereoselective transformations.

Synthesis of (9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride

The synthesis of (9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride is achieved through the direct N-alkylation of cinchonine with a benzyl halide. This quaternization reaction is a straightforward and efficient method for preparing a range of Cinchona alkaloid-derived phase-transfer catalysts.

Reaction Mechanism

The synthesis proceeds via a standard SN2 reaction mechanism. The lone pair of electrons on the quinuclidine nitrogen atom of cinchonine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl chloride. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, which then becomes the counter-ion to the newly formed quaternary ammonium cation.

Caption: SN2 mechanism for the N-benzylation of cinchonine.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of Cinchona alkaloids.[2]

Materials:

-

Cinchonine

-

Benzyl chloride

-

Anhydrous toluene (or other suitable solvent such as acetonitrile or DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cinchonine (1 equivalent) in anhydrous toluene under an inert atmosphere.

-

Add benzyl chloride (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold toluene.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization. A common solvent system for similar compounds is ethanol or a mixture of ethanol and diethyl ether.[1] Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Physicochemical Properties

A summary of the key physicochemical properties of (9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69221-14-3 | |

| Molecular Formula | C₂₆H₂₉ClN₂O | |

| Molecular Weight | 420.97 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 256 °C (decomposes) | [3] |

| Optical Rotation | [α]²⁰/D +169° (c = 0.4 in H₂O) |

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for confirming the structure and purity of the synthesized (9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride. The following sections detail the expected spectral data based on the analysis of the parent compound, cinchonine, and general knowledge of related quaternary ammonium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The quaternization of the quinuclidine nitrogen and the introduction of the benzyl group lead to characteristic changes in the ¹H and ¹³C NMR spectra compared to the starting cinchonine.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the quinoline and benzyl rings will be observed in the aromatic region (typically δ 7.0-9.0 ppm).

-

Benzyl Protons: A characteristic singlet or AB quartet for the benzylic methylene protons (N-CH₂-Ph) is expected, typically deshielded due to the adjacent quaternary nitrogen.

-

Quinuclidine Protons: The protons of the quinuclidine core will show complex multiplets in the aliphatic region. The protons adjacent to the quaternary nitrogen will be significantly downfield shifted compared to those in cinchonine.

-

Vinyl Group Protons: The protons of the vinyl group will appear in the characteristic olefinic region.

-

Hydroxyl Proton: A broad singlet for the C9-OH proton, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals for the carbons of the quinoline and benzyl rings will be present in the downfield region (typically δ 120-150 ppm).

-

Benzylic Carbon: A distinct signal for the benzylic methylene carbon (N-CH₂-Ph).

-

Quinuclidine Carbons: The carbons of the quinuclidine skeleton, with those closer to the quaternary nitrogen appearing at a lower field.

-

C9 Carbon: The carbon bearing the hydroxyl group (C9) will be observed in the aliphatic region.

-

Vinyl Group Carbons: Two signals corresponding to the sp² hybridized carbons of the vinyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching of the hydroxyl group |

| 3100-3000 | Aromatic and vinylic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (quinuclidine and benzyl methylene) |

| ~1640 | C=C stretching of the vinyl group |

| 1600, 1580, 1500, 1450 | Aromatic C=C stretching |

| ~1080 | C-O stretching of the secondary alcohol |

| 760-740 and 700-680 | C-H out-of-plane bending for the monosubstituted benzene ring |

Caption: General workflow for obtaining an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For a quaternary ammonium salt, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum:

-

Parent Ion: The primary ion observed will be the cation, [M-Cl]⁺, corresponding to the molecular weight of the quaternary ammonium cation (C₂₆H₂₉N₂O⁺), which has a calculated m/z of 385.23.

-

Fragmentation Patterns: Fragmentation may occur through various pathways, including the loss of the benzyl group (resulting in a fragment corresponding to cinchonine) or other characteristic fragmentations of the cinchonine scaffold.

Applications in Asymmetric Synthesis

(9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride and its analogues have proven to be highly effective catalysts in a variety of asymmetric transformations. A prominent application is the enantioselective alkylation of glycine imine esters to produce non-natural α-amino acids, which are crucial building blocks in drug discovery.[2]

Caption: Workflow for asymmetric synthesis of α-amino acids.

Conclusion

(9S)-9-Hydroxy-1-(phenylmethyl)cinchonanium chloride is a readily accessible and highly effective chiral phase-transfer catalyst. Its synthesis from the naturally abundant cinchonine is straightforward, and its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The detailed characterization data and synthetic protocols provided in this guide are intended to equip researchers with the necessary information to confidently prepare and utilize this valuable catalyst in their asymmetric synthesis endeavors, ultimately contributing to the advancement of drug discovery and development.

References

Sources

Unveiling the Mechanistic Intricacies of Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-, a quaternary ammonium salt derived from the cinchona alkaloid, cinchonine. While extensively utilized as a chiral phase-transfer catalyst in asymmetric synthesis, its biological activities remain a burgeoning field of investigation. This document synthesizes the current understanding of its primary antimicrobial mechanism, rooted in its identity as a quaternary ammonium compound (QAC), and explores potential secondary pharmacological activities, including anticancer and ion channel modulatory effects, by drawing parallels with its parent alkaloid, cinchonine. Detailed experimental protocols are provided to facilitate further research into its multifaceted mechanisms.

Introduction: From Chiral Catalyst to Bioactive Candidate

Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)- (henceforth referred to as N-benzylcinchoninium chloride) is a well-established entity in the realm of organic chemistry, prized for its role as a chiral phase-transfer catalyst.[1][2] Its rigid chiral framework, inherited from the natural alkaloid cinchonine, allows for the stereoselective synthesis of complex molecules, a critical process in pharmaceutical development.[3][4]

Beyond its synthetic utility, the structural features of N-benzylcinchoninium chloride—a positively charged quaternary nitrogen and a bulky, lipophilic benzyl group—position it as a molecule of significant biological interest. As a member of the quaternary ammonium compound (QAC) family, it is predicted to possess potent antimicrobial properties.[1][5] Furthermore, its origin from cinchonine, an alkaloid with a documented spectrum of pharmacological effects including anticancer and anti-inflammatory activities, suggests a broader, yet largely unexplored, therapeutic potential.[2][6]

This guide will dissect the probable mechanisms of action of N-benzylcinchoninium chloride, grounded in established principles of QAC microbiology and the known pharmacology of cinchona alkaloids.

Primary Mechanism of Action: Antimicrobial Activity via Membrane Disruption

The principal mechanism of action of N-benzylcinchoninium chloride is believed to be its antimicrobial activity, a characteristic feature of QACs.[1][5][7] This activity is primarily directed against the microbial cell membrane, leading to cell death. The process can be conceptualized in a multi-step model:

-

Adsorption and Binding: The cationic head of N-benzylcinchoninium chloride, the quaternary ammonium group, is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3]

-

Penetration and Disruption: The lipophilic benzyl group and the cinchonine backbone facilitate the insertion of the molecule into the lipid bilayer of the cell membrane. This disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[5][7]

-

Leakage of Cellular Contents: The compromised membrane integrity leads to the leakage of essential intracellular components, including ions (K+), metabolites, and nucleic acids. This loss of cellular contents disrupts vital cellular processes.[7]

-

Enzyme Inhibition and Protein Denaturation: The influx of the QAC and the disruption of the membrane potential can lead to the denaturation of essential membrane-bound proteins and enzymes, further contributing to cellular dysfunction and death.[7]

Recent studies on quaternary derivatives of the related cinchona alkaloid, cinchonidine, have demonstrated broad-spectrum antibacterial activity with a noteworthy lack of toxicity towards human cell lines, suggesting a degree of selectivity for microbial membranes.

Potential Secondary Mechanisms of Action

The biological activity of N-benzylcinchoninium chloride may extend beyond its antimicrobial effects, largely influenced by its cinchonine scaffold.

Anticancer Activity: Induction of Apoptosis via Endoplasmic Reticulum Stress

Cinchonine has been shown to possess anticancer properties against various cancer cell lines.[2][8][9] Its mechanism involves the induction of apoptosis (programmed cell death) through the activation of the endoplasmic reticulum (ER) stress pathway.[2][8]

The proposed cascade is as follows:

-

Induction of ER Stress: Cinchonine treatment leads to an accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[2][9]

-

Activation of UPR Sensors: This leads to the activation of key ER stress sensors, such as PERK and ATF6.

-

Apoptotic Signaling: Prolonged ER stress shifts the UPR towards a pro-apoptotic response, leading to the activation of caspase-3 and PARP-1, key executioners of apoptosis.[2][8]

Given the structural similarity, it is plausible that N-benzylcinchoninium chloride could exhibit similar pro-apoptotic activities, a hypothesis that warrants further investigation.

Modulation of Ion Channels

Alkaloids are a well-known class of ion channel modulators. While direct evidence for N-benzylcinchoninium chloride is lacking, its structural components suggest a potential for interaction with ion channels. The quaternary ammonium moiety is a feature of many known ion channel blockers. Further research using techniques such as patch-clamp electrophysiology could elucidate whether this compound has any effect on neuronal or cardiac ion channels, which could have significant therapeutic or toxicological implications.

Experimental Protocols for Mechanistic Elucidation

To further investigate the proposed mechanisms of action, the following experimental workflows are recommended.

Investigating Antimicrobial Mechanism of Action

Objective: To confirm the antimicrobial activity and investigate the membrane-disrupting effects of N-benzylcinchoninium chloride.

Table 1: Assays for Antimicrobial Mechanism

| Assay | Purpose | Principle |

| Minimum Inhibitory Concentration (MIC) Determination | To quantify the antimicrobial potency. | A serial dilution of the compound is incubated with a standard inoculum of bacteria. The MIC is the lowest concentration that inhibits visible growth.[10] |

| Time-Kill Assay | To determine if the compound is bactericidal or bacteriostatic. | The viability of bacteria is measured over time after exposure to the compound at concentrations above the MIC. |

| Membrane Permeability Assay (e.g., SYTOX Green) | To assess membrane damage. | A fluorescent dye that only enters cells with compromised membranes is used. An increase in fluorescence indicates membrane damage. |

| Scanning Electron Microscopy (SEM) | To visualize morphological changes. | Bacterial cells treated with the compound are visualized to observe changes in cell shape and surface integrity. |

Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Prepare a stock solution of N-benzylcinchoninium chloride in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth.

-

Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.

Investigating Anticancer and Pro-Apoptotic Effects

Objective: To determine if N-benzylcinchoninium chloride induces apoptosis in cancer cells and to investigate the involvement of the ER stress pathway.

Protocol: Western Blot for ER Stress and Apoptosis Markers

-

Culture a relevant cancer cell line (e.g., HepG2, HeLa) to 70-80% confluency.

-

Treat the cells with varying concentrations of N-benzylcinchoninium chloride for 24-48 hours. Include a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against key ER stress and apoptosis markers (e.g., phospho-eIF2α, CHOP, cleaved Caspase-3, cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[11][12]

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the relative protein expression levels.

Investigating Ion Channel Modulation

Objective: To screen for potential modulatory effects of N-benzylcinchoninium chloride on ion channel activity.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Prepare a suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific voltage-gated sodium or potassium channel).

-

Prepare extracellular and intracellular solutions with appropriate ionic compositions.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal between the micropipette and the cell membrane.[4][13][14]

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit ionic currents through the channel of interest.

-

Perfuse the cell with the extracellular solution containing N-benzylcinchoninium chloride at various concentrations.

-

Record any changes in the current amplitude, kinetics, or voltage-dependence to determine if the compound has an inhibitory or activatory effect on the ion channel.[15]

Conclusion and Future Directions

N-benzylcinchoninium chloride is a molecule with a dual identity: a well-established chiral catalyst and a promising bioactive compound. Its primary mechanism of action is likely its antimicrobial activity, driven by the disruption of microbial cell membranes, a hallmark of quaternary ammonium compounds. However, its structural relationship to cinchonine suggests a rich, underexplored landscape of potential pharmacological activities, including anticancer effects mediated by ER stress-induced apoptosis.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Elucidating the full spectrum of its biological targets will be crucial in determining its potential as a therapeutic agent. The experimental frameworks provided in this guide offer a starting point for the scientific community to unravel the complex and promising biology of this versatile molecule.

References

-

Buchler GmbH. N-Benzylcinchonidinium Chloride - Fine Chemical. [Link]

- Buffet-Bataillon, S., Tattevin, P., Bonnaure-Mallet, M., & Jolivet-Gougeon, A. (2012). Emergence of resistance to antibacterial agents: the role of quaternary ammonium compounds--a critical review. International journal of antimicrobial agents, 39(5), 381–389.

- Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common heading. Journal of applied microbiology, 99(4), 703–715.

- Rakib, I. H., Mia, E., et al. (2025). Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property. Journal of Biochemical and Molecular Toxicology.

- Hossen, M. S., et al. (2021).

-

MDPI. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. [Link]

-

PubMed. Cinchonine, a potent efflux inhibitor to circumvent anthracycline resistance in vivo. [Link]

-

Springer Nature. Methods for Studying ER Stress and UPR Markers in Human Cells. [Link]

-

Springer Nature Experiments. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy. [Link]

-

National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

National Center for Biotechnology Information. Electrophysiological Approaches for the Study of Ion Channel Function. [Link]

-

University of Bristol. patch-clamp-protocol-final.pdf. [Link]

-

Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

-

National Center for Biotechnology Information. Measuring ER stress and the unfolded protein response using mammalian tissue culture system. [Link]

-

American Society for Microbiology. Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

-

National Center for Biotechnology Information. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. [Link]

-

National Center for Biotechnology Information. Identification of agents that promote endoplasmic reticulum stress using an assay that monitors luciferase secretion. [Link]

Sources

- 1. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Identification of agents that promote endoplasmic reticulum stress using an assay that monitors luciferase secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

An In-Depth Technical Guide to Cinchona Alkaloid Phase-Transfer Catalysts

Executive Summary

The field of asymmetric synthesis, critical to the development of modern pharmaceuticals and fine chemicals, continually seeks catalysts that are not only efficient and selective but also practical and environmentally benign. Cinchona alkaloid-derived phase-transfer catalysts (PTCs) have emerged as a powerful and versatile tool in this domain.[1][2][3] Their ready availability from natural sources, straightforward modification, and exceptional performance under mild, biphasic reaction conditions make them highly attractive for both academic research and industrial-scale applications.[2][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core principles, mechanistic intricacies, and practical applications of these remarkable catalysts. We will explore the evolution of catalyst design, from the foundational natural alkaloids to the highly engineered quaternary ammonium salts, and provide a detailed experimental protocol for a key transformation, underscoring the causality behind experimental choices to ensure reproducible and optimal results.

Chapter 1: The Nexus of Phase-Transfer Catalysis and Asymmetric Synthesis

1.1. Fundamentals of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[4] The catalyst, often a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting a reactive anion from the aqueous/solid phase into the organic phase where the reaction with an organic-soluble substrate can occur.[4] This technique offers numerous advantages, including the use of inexpensive and environmentally benign reagents and solvents, mild reaction conditions, operational simplicity, and scalability.[4]

1.2. The Chirality Challenge

Enantioselectivity, the ability to produce a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The physiological activity of a drug is often associated with only one of its enantiomers, while the other may be inactive or even harmful. Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, is the most elegant and efficient solution to this challenge.[1][6]

1.3. Cinchona Alkaloids: Nature's Chiral Scaffolds

Cinchona alkaloids, extracted from the bark of the Cinchona tree, are a class of naturally occurring compounds that have been instrumental in the advancement of asymmetric catalysis.[7][8] The four primary alkaloids—quinine, quinidine, cinchonine, and cinchonidine—possess a unique and rigid bicyclic structure with multiple stereocenters.[4] Quinine and quinidine, as well as cinchonine and cinchonidine, are pseudoenantiomers, providing access to both enantiomers of a desired product.[7][8] Their inherent chirality and modifiable functional groups make them ideal starting points for the design of chiral catalysts.[7]

Chapter 2: The Catalyst - Structure, Mechanism, and Design

2.1. Core Structure of Cinchona Alkaloids

The foundational structure of Cinchona alkaloids features a quinoline ring system linked to a quinuclidine bicycle via a hydroxyl-bearing carbon (C9). The quinuclidine nitrogen is a tertiary amine, which is the key site for quaternization to form the active phase-transfer catalyst.[5][8]

2.2. The Catalytic Cycle: A Mechanistic Deep Dive

The mechanism of Cinchona alkaloid-catalyzed phase-transfer reactions, particularly in the context of asymmetric alkylation, involves the formation of a tightly associated ion pair between the positively charged quaternary ammonium catalyst and the enolate anion of the substrate.[9][10] This ion pair is then transferred into the organic phase.[4] The chiral environment created by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in preference to the other. The C9 hydroxyl group plays a crucial role in stereodifferentiation through hydrogen bonding interactions with the enolate, further rigidifying the transition state.[8][11]

Caption: Catalytic cycle for a typical Cinchona alkaloid-mediated phase-transfer reaction.

2.3. Generations of Catalysts: From Natural Alkaloids to Designer Quaternary Salts

The development of Cinchona alkaloid PTCs has progressed through several generations, each aimed at improving catalytic activity and enantioselectivity.[2][3]

-

First Generation: Simple quaternization of the natural alkaloids with benzyl halides. These catalysts provided proof-of-concept but often with modest enantioselectivities.

-

Second Generation (O'Donnell Catalysts): Modification of the C9 hydroxyl group, typically by O-alkylation or O-benzylation, in conjunction with N-benzylation of the quinuclidine nitrogen.[9] This class of catalysts, pioneered by O'Donnell, significantly improved enantioselectivities in the alkylation of glycine imines.[10][12]

-

Third Generation (Corey and Lygo Catalysts): Introduction of bulky aromatic groups, such as anthracenylmethyl, at the quinuclidine nitrogen.[9] These modifications create a more defined and sterically hindered chiral pocket, leading to higher levels of stereocontrol.[9]

-

Fourth Generation (Maruoka Catalysts): These catalysts feature a binaphthyl moiety, creating a C2-symmetric chiral environment.[11] Maruoka catalysts are known for their high efficiency and broad applicability, particularly in the synthesis of α,α-disubstituted amino acids.[13]

-

Dimeric and Polymeric Catalysts: Linking two or more Cinchona alkaloid units together can lead to cooperative effects, resulting in enhanced reactivity and enantioselectivity.[6]

| Catalyst Generation | Key Structural Features | Typical Application | Reported Enantioselectivity |

| First | N-Benzyl Quaternary Salt | Alkylation of activated methylenes | Low to Moderate |

| Second (O'Donnell) | O-Alkyl/Benzyl, N-Benzyl | Asymmetric alkylation of glycine imines | Good to High |

| Third (Corey/Lygo) | N-Anthracenylmethyl | Asymmetric epoxidations, alkylations | High to Excellent |

| Fourth (Maruoka) | Binaphthyl-modified | Asymmetric alkylation of glycine imines | Excellent |

| Dimeric/Polymeric | Linked Cinchona units | Asymmetric alkylation of glycine imines | Excellent |

2.4. The Role of the Quinuclidine Nitrogen and the C9-Hydroxyl Group in Stereocontrol

The quaternized quinuclidine nitrogen is the primary site of ion pairing with the anionic nucleophile.[8] The steric bulk of the substituents on this nitrogen dictates the facial selectivity of the electrophilic attack. The C9-hydroxyl group, when present, acts as a crucial hydrogen bond donor, orienting the nucleophile within the chiral pocket and enhancing the rigidity of the transition state assembly.[8][11] Modification of this hydroxyl group, for instance by O-allylation or O-benzylation, can be used to fine-tune the steric and electronic properties of the catalyst to achieve optimal results for a specific transformation.[9]

Chapter 3: In Practice - Asymmetric Synthesis via Cinchona Alkaloid PTC

3.1. Key Reaction Classes

Cinchona alkaloid PTCs have been successfully applied to a wide range of asymmetric transformations.

-

3.1.1. Asymmetric Alkylation of Glycine Imines: This is arguably the most well-established application, providing a powerful route to non-natural α-amino acids.[6][10][12]

-

3.1.2. Asymmetric Michael Additions: The conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds is efficiently catalyzed, yielding products with high enantiopurity.[1]

-

3.1.3. Asymmetric Epoxidations and Aziridinations: The formation of chiral epoxides and aziridines from electron-deficient olefins is another important application.[4]

-

3.1.4. Other Notable Transformations: These catalysts have also been employed in aldol reactions, Mannich reactions, and fluorinations.[1][4]

3.2. Experimental Protocol: A Case Study - Asymmetric Alkylation of a Glycine Schiff Base

This protocol is adapted from the seminal work of O'Donnell and provides a reliable method for the synthesis of enantioenriched α-amino acids.[10]

Reaction: Asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester.

Materials:

-

N-(diphenylmethylene)glycine tert-butyl ester

-

Benzyl bromide

-

(S)-N-(9-Anthracenylmethyl)-O-benzylcinchonidinium bromide (Catalyst)

-

Potassium carbonate (finely powdered and dried)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) in toluene (5 mL per mmol of substrate) at 0 °C under an inert atmosphere (N2 or Ar), add the Cinchona alkaloid phase-transfer catalyst (0.01 equiv).

-

Add finely powdered anhydrous potassium carbonate (5.0 equiv).

-

Add benzyl bromide (1.2 equiv) dropwise over 5 minutes.

-

Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Upon completion (typically 4-8 hours), dilute the reaction mixture with dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched product.

-

Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Caption: Workflow for the asymmetric alkylation of a glycine Schiff base.

3.3. Reaction Optimization: The "Why" Behind the "How"

-

Solvent: The choice of a non-polar organic solvent like toluene is crucial. It ensures the immiscibility of the two phases and helps to maintain a tight ion pair between the catalyst and the enolate, which is essential for high enantioselectivity.

-

Base: A solid inorganic base like potassium carbonate is often preferred over aqueous bases to minimize hydrolysis of the ester functionality. The strength and physical properties (e.g., particle size) of the base can significantly impact the reaction rate.

-

Temperature: Lower reaction temperatures (e.g., 0 °C to -20 °C) generally lead to higher enantioselectivities by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.

-

Catalyst Structure: The choice of the Cinchona alkaloid pseudoenantiomer (e.g., cinchonidine vs. cinchonine) determines the absolute configuration of the product. The nature of the N- and O-substituents on the catalyst must be optimized for the specific substrate and electrophile to maximize steric shielding and achieve high stereocontrol.

Chapter 4: Troubleshooting and Advanced Considerations

4.1. Common Pitfalls and How to Avoid Them

-

Low Enantioselectivity: This can be due to a non-optimal catalyst, solvent, or temperature. Systematic screening of these parameters is recommended. Ensure the catalyst is pure and the reagents are anhydrous.

-

Slow Reaction Rate: Increasing the stirring speed can improve the interfacial area and accelerate the reaction. A stronger base or a slight increase in temperature can also be considered, though this may come at the cost of enantioselectivity.

-

Side Reactions: Hydrolysis of the ester can be an issue with aqueous bases. The use of tert-butyl esters can offer greater stability.[10] Racemization of the product is generally not observed under standard PTC conditions.[10]

4.2. Catalyst Stability, Recycling, and Industrial Scalability

Cinchona alkaloid PTCs are generally robust, but degradation can occur under strongly basic conditions.[13] For industrial applications, the development of recyclable catalysts, for instance by immobilization on a solid support, is an active area of research. The operational simplicity and low catalyst loadings (often 0.1-1 mol%) make these systems highly amenable to large-scale synthesis.[13]

4.3. Future Directions and Emerging Applications

The design of new Cinchona alkaloid-based catalysts with enhanced activity and selectivity continues to be a major focus. This includes the development of bifunctional catalysts that incorporate additional hydrogen-bond donors like ureas or thioureas.[1][11] The application of these catalysts in novel and complex transformations, such as cascade reactions and the synthesis of axially chiral compounds, is also a rapidly expanding field.[14]

Conclusion

Cinchona alkaloid phase-transfer catalysts represent a cornerstone of modern asymmetric synthesis. Their unique combination of natural availability, modular design, and high performance has enabled the efficient and stereocontrolled synthesis of a vast array of chiral molecules. For researchers and drug development professionals, a thorough understanding of the principles and practicalities outlined in this guide is essential for harnessing the full potential of this powerful catalytic platform. The continued innovation in catalyst design and application promises to further solidify the role of Cinchona alkaloids in addressing the synthetic challenges of the future.

References

- Macmillan Group. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis.

- Yeboah, E. M. O., & Singh, G. S. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 2845–2866.

-

Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376–384. Retrieved from [Link]

-

Bencivenni, G. (2022). Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. Molecules, 27(15), 4993. Retrieved from [Link]

- Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign.

-

Jew, S.-s., & Park, H.-g. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (41), 6245–6255. Retrieved from [Link]

-

Bencivenni, G. (2021). Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights (Doctoral dissertation, Royal College of Surgeons in Ireland). Retrieved from [Link]

-

Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Retrieved from [Link]

-

Park, H.-g., et al. (2007). Polymeric chiral phase-transfer catalysts derived from cinchona alkaloids for enantioselective synthesis of a-amino acids. Tetrahedron, 63(31), 7378-7388. Retrieved from [Link]

-

Jew, S.-s., & Park, H.-g. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 6245-6255. Retrieved from [Link]

-

Lygo, B., & Forman, G. S. (2003). Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. CHIMIA, 57(5), 267-270. Retrieved from [Link]

- Song, C. E. (Ed.). (2009).

- Ha, M. W., & Park, H. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. In M. North (Ed.), Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 (pp. 82-134). Royal Society of Chemistry.

-

O'Donnell, M. J. (2016). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Beilstein Journal of Organic Chemistry, 12, 1949-1955. Retrieved from [Link]

-

O'Donnell, M. J., et al. (1982). Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society, 104(12), 3549-3551. Retrieved from [Link]

-

Kisseljova, K., & Järving, I. (2016). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Molecules, 21(9), 1184. Retrieved from [Link]

-

Li, H., et al. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(6), 1675-1686. Retrieved from [Link]

-

Tur, F., et al. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1690-1736. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme for the synthesis of Simplified Maruoka catalyst 134 a. Retrieved from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 11. Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric synthesis using chiral phase-transfer catalysts

An In-Depth Technical Guide to Asymmetric Synthesis Using Chiral Phase-Transfer Catalysts

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical methodology in modern organic synthesis, celebrated for its operational simplicity, mild reaction conditions, and adherence to the principles of green chemistry.[1] This guide provides a comprehensive overview of the core principles, catalyst design, mechanistic underpinnings, and broad applications of chiral PTC. By delving into the causality behind experimental choices and furnishing detailed protocols, this document serves as a technical resource for scientists aiming to harness this technology for the efficient construction of enantiomerically enriched molecules, particularly within the context of pharmaceutical development.

Introduction: The Imperative of Chirality and the Elegance of Phase-Transfer Catalysis

In the pharmaceutical industry, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. Asymmetric catalysis offers the most elegant solution to this challenge, and among its various modalities, phase-transfer catalysis stands out for its unique advantages.

Phase-transfer catalysis facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic). A phase-transfer catalyst, usually an onium salt (e.g., quaternary ammonium or phosphonium), transports a reactive anion from the aqueous phase into the organic phase, where it can react with an organic substrate.[2] This circumvents the need for expensive, anhydrous, or harsh reaction conditions, making PTC an intrinsically scalable and environmentally benign approach.[1]

When the catalyst possesses a chiral, non-racemic structure, it can form a diastereomeric ion pair with the transported anion. This chiral ion pair exists in a defined three-dimensional environment, enabling the catalyst to direct the subsequent reaction with a prochiral electrophile to favor the formation of one enantiomer of the product over the other.[3] This is the essence of asymmetric phase-transfer catalysis.

The Engine of Asymmetry: Chiral Phase-Transfer Catalysts

The success of any asymmetric PTC reaction hinges on the design of the catalyst. An ideal catalyst must not only be an efficient phase-transfer agent but also create a highly organized chiral environment to induce high stereoselectivity.[4]

Quaternary Ammonium Salts: The Workhorses

Chiral quaternary ammonium salts are the most extensively studied and applied class of chiral PTCs.[3]

-

Cinchona Alkaloid Derivatives: Nature provides a privileged starting point with the Cinchona alkaloids (quinine, quinidine, cinchonine, and cinchonidine).[5] These molecules are inexpensive, available in bulk, and exist as "pseudo-enantiomers" (e.g., quinine and quinidine), which often provide access to opposite product enantiomers.[5][6] Early catalysts involved simple N-benzylation of the quinuclidine nitrogen.[7] Subsequent generations, pioneered by researchers like Lygo and Maruoka, incorporated modifications such as O-alkylation and the introduction of bulky aromatic groups on the N-benzyl substituent. These modifications create a more defined and sterically shielded chiral pocket, dramatically enhancing enantioselectivity by forcing a specific trajectory of approach for the reactants.[8]

-

Binaphthyl-Derived (Maruoka) Catalysts: A significant leap in catalyst design came with the development of C₂-symmetric, conformationally rigid catalysts based on the 1,1'-binaphthyl (BINOL) scaffold.[8][9] These catalysts, often called Maruoka catalysts, prevent the catalyst from adopting non-selective conformations, leading to exceptionally high levels of enantioselectivity across a range of reactions. Their structural rigidity and well-defined chiral environment are key to their superior performance.[8]

Chiral Phosphonium Salts

Quaternary phosphonium salts serve as valuable alternatives to ammonium salts, often exhibiting greater thermal stability.[10] The development of chiral phosphonium catalysts, including those with binaphthyl backbones or derived from amino acids, has expanded the scope of asymmetric PTC.[11][12] Bifunctional phosphonium salts, which incorporate a hydrogen-bond donor (like a thiourea group) alongside the cationic center, can achieve enhanced organization in the transition state through multiple non-covalent interactions, leading to improved selectivity.[13][14]

Chiral Crown Ethers

Unlike onium salts, which function as anion transporters, chiral crown ethers operate by complexing and transporting cations (like K⁺ or Na⁺) into the organic phase.[15] The inorganic salt is solubilized as a "naked" anion, which is highly reactive. The chiral macrocycle surrounds the cation, and its chiral architecture influences the approach of the anion to the substrate.[16] Crown ethers derived from readily available chiral pool sources like monosaccharides have proven effective in reactions such as Michael additions and epoxidations.[15]

The Catalytic Cycle and Mechanism of Stereoselection

The generally accepted mechanism for PTC is the Starks extraction mechanism.[2][17] In an asymmetric context, this process involves several key steps that dictate the stereochemical outcome.

Figure 1: Generalized catalytic cycle for asymmetric phase-transfer catalysis. Q* represents the chiral catalyst cation.

Causality of Stereoselection: The origin of enantioselectivity lies in the transition state of the reaction between the chiral ion pair [QNu⁻] and the substrate R-Y in the organic phase.[3] The catalyst Q is not merely a spectator ion; it forms a tightly associated, three-dimensional complex with the nucleophile Nu⁻. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion between the catalyst's chiral scaffold and the approaching reactants, create a significant energy difference between the two diastereomeric transition states. The reaction proceeds preferentially through the lower-energy pathway, leading to the formation of one enantiomer of the product in excess.[11] For example, in Cinchona-derived catalysts, the substrate is believed to be shielded on one face by the bulky quinoline ring system, allowing the electrophile to approach from the less hindered face.[7]

Key Applications in Pharmaceutical Synthesis

Asymmetric PTC is a versatile tool for forming C-C, C-N, C-O, and other bonds, making it highly valuable for synthesizing complex chiral molecules.[17]

Asymmetric Alkylation of Glycine Imines: A Gateway to Unnatural α-Amino Acids

One of the most impactful applications of asymmetric PTC is the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks for peptidomimetics, constrained peptides, and other pharmaceuticals. The O'Donnell asymmetric amino acid synthesis is a landmark method in this area.[18] It involves the alkylation of a prochiral glycine imine ester, typically the benzophenone imine of tert-butyl glycinate, using a chiral PTC.[19][20]

The success of this reaction is due to several factors:

-

The acidity of the α-proton of the glycine imine allows for easy deprotonation under mild basic conditions (e.g., aqueous KOH).[21]

-

The resulting enolate is stabilized by the imine.

-

The bulky Schiff base and the chiral catalyst work in concert to create a highly organized transition state, leading to excellent enantioselectivity.[18]

| Catalyst Generation | Electrophile (R-X) | Yield (%) | ee (%) | Reference |

| 1st Gen. Cinchonidine-derived | Benzyl Bromide | 61 | 66 | [18] |

| Maruoka Catalyst (S)-6Db | Benzyl Bromide | 95 | 96 | [9] |

| Lygo Catalyst | Benzyl Bromide | 91 | 92 | [19] |

| Maruoka Catalyst (S)-6Db | Allyl Bromide | 92 | 98 | [9] |

| Lygo Catalyst | n-Butyl Iodide | 85 | 88 | [19] |

| Table 1: Comparison of catalyst performance in the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester. |

Other Important Transformations

Beyond glycine alkylation, chiral PTCs have been successfully applied to a wide array of enantioselective reactions:

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds to create stereogenic centers.[22]

-

Aldol and Mannich Reactions: Powerful C-C and C-N bond-forming reactions to access chiral β-hydroxy ketones and β-amino ketones, respectively.[7]

-

Epoxidations and Aziridinations: Synthesis of chiral epoxides and aziridines, which are versatile synthetic intermediates.[22]

-

α-Heterofunctionalization: The enantioselective introduction of heteroatoms (F, Cl, N, O, S) at the α-position to a carbonyl group, providing direct access to valuable chiral building blocks.[3]

Practical Guide: Experimental Workflow and Protocol

Executing a successful asymmetric PTC reaction requires careful attention to several parameters. The choice of solvent, concentration, base, temperature, and stirring rate can all significantly impact both the reaction rate and the enantioselectivity.

General Experimental Workflow

Figure 2: A typical experimental workflow for an asymmetric phase-transfer catalysis reaction.

Detailed Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol is adapted from established methodologies for the O'Donnell amino acid synthesis using a Cinchona-alkaloid derived catalyst.[18][19]

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

-

Benzyl bromide (1.2 equiv)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Lygo-type catalyst) (0.01 equiv, 1 mol%)

-

Potassium hydroxide (KOH) pellets (5.0 equiv)

-

Toluene (5 mL / mmol of substrate)

-

Deionized water (0.5 mL / mmol of substrate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester, the chiral phase-transfer catalyst, and toluene.

-

Causality Note: Toluene is a common non-polar solvent that provides good solubility for the organic reactants while maintaining a sharp interface with the aqueous phase.

-

-

Addition of Base: In a separate container, prepare a 50% (w/w) aqueous solution of KOH. Caution: This is highly corrosive. Alternatively, and often preferred for reproducibility, use solid potassium hydroxide pellets or powder. Add the base to the reaction mixture.

-

Causality Note: A concentrated base is crucial. It creates a high concentration of hydroxide ions at the interface, which is necessary to deprotonate the relatively weakly acidic glycine imine.[18]

-

-

Initiation and Monitoring: Add the benzyl bromide to the mixture. Vigorously stir the biphasic mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting glycine imine.

-

Causality Note: Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which directly increases the rate of catalysis.[23] Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

-

-

Workup: Once the reaction is complete (typically 1-4 hours), dilute the mixture with toluene and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure, protected amino acid ester.

-

Deprotection and Analysis: The resulting Schiff base can be hydrolyzed to the free amino acid by treatment with aqueous acid (e.g., 1M HCl).[18] The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) after converting the product to a suitable derivative (e.g., an N-benzoyl derivative).

Conclusion and Future Outlook

Asymmetric phase-transfer catalysis is a mature yet continuously evolving field that offers a practical, cost-effective, and sustainable approach to the synthesis of chiral molecules.[1][22] Its application in industry is growing, particularly for the synthesis of complex pharmaceutical intermediates.[22] Future research will likely focus on the development of even more active and selective catalysts, broadening the reaction scope to include more challenging transformations, and integrating PTC with other catalytic manifolds like photoredox or enzymatic catalysis to unlock novel synthetic pathways.[24] For the modern researcher in drug development, a thorough understanding of chiral PTC is not just advantageous—it is an essential component of the synthetic toolkit.

References

- Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applic

- Cinchona-based phase-transfer catalysts for asymmetric synthesis. (n.d.). Royal Society of Chemistry.

- Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts. (2025). International Journal of Scientific Research in Science and Technology.

- Asymmetric PTC Alkylation of Glycine Imines: Variation of the Imine Ester Moiety. (n.d.). University of Nottingham.

- O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.

- Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral-Phosphonium-Salt-Enabled Cascade Arene Formation. (2022).

- Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (n.d.).

- Asymmetric Phase Transfer Reactions Catalyzed by Chiral Crown Ethers Derived from Monosaccharides. (n.d.). Ingenta Connect.

- Synthesis of Novel Pseudo-Enantiomeric Phase-Transfer Catalysts from Cinchona Alkaloids and Application to the Hydrolytic Dynamic Kinetic Resolution of Racemic 3-Phenyl-2-oxetanone. (n.d.). J-Stage.

- CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. (2007). University of Illinois Urbana-Champaign.

- Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization. (n.d.).

- Recent Advances in Asymmetric Addition Reactions Promoted by Chiral Phosphonium Salts. (n.d.).

- Enantioselective Organoc

- Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. (2019). MDPI.

- Recent advances in asymmetric phase-transfer catalysis. (2007).

- Cinchona Alkaloids. (n.d.). Sigma-Aldrich.

- Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer C

- Enantioselective Switch in Asymmetric Michael Addition Reactions using Phosphonium Salts. (n.d.).

- Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts. (2021). Royal Society of Chemistry.

- Asymmetric PTC Alkylation of Glycine Imines: Variation of the Imine Ester Moiety. (2004). Synlett.

- Overview of representative chiral phosphonium salt catalysts preceding... (n.d.).

- Asymmetric PTC Alkylation of Glycine Imines: Variation of the Imine Ester Moiety. (2004). Sci-Hub.

- A convenient method for asymmetric alkylation of glycine imine esters using solid supports. (n.d.). ElectronicsAndBooks.

- Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). Beilstein Journal of Organic Chemistry.

- Design of high-performance chiral phase-transfer catalysts with privileged structures. (n.d.). Pure and Applied Chemistry.

- Asymmetric phase-transfer catalysis. (2024).

- Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. (2025).

- Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023). The Journal of Organic Chemistry.

- phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE.

- Phase-transfer c

- The synthesis of amino acids by phase-transfer reactions. (n.d.). Organic Chemistry Portal.

- Acidities of Glycine Schiff Bases and Alkylation of Their Conjugate Bases. (1988). Journal of the American Chemical Society.

- Design of high-performance chiral phase-transfer catalysts with privileged structures. (n.d.).

- Asymmetric Phase Transfer C

- PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER C

- Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). SA-PTC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. phasetransfer.com [phasetransfer.com]

- 3. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Organocatalysts - Buchler GmbH [buchler-gmbh.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 11. Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 20. researchgate.net [researchgate.net]

- 21. experts.arizona.edu [experts.arizona.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. uni-giessen.de [uni-giessen.de]

- 24. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Benzylcinchoninium Chloride in Stereoselective Reactions: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of N-benzylcinchoninium chloride, a prominent member of the cinchona alkaloid-derived quaternary ammonium salt family, and its critical role as a chiral phase-transfer catalyst in stereoselective synthesis. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for its application in key asymmetric transformations—including alkylations, Michael additions, and epoxidations—and offer insights into reaction optimization. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the power of asymmetric catalysis for the efficient synthesis of enantiomerically enriched molecules.

Introduction: The Power of Chiral Phase-Transfer Catalysis

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a drug can dictate its efficacy and safety.[1] Asymmetric catalysis has emerged as a powerful tool for achieving high levels of enantioselectivity, and among the various strategies, phase-transfer catalysis (PTC) offers significant operational advantages. PTC facilitates reactions between reactants in immiscible phases (typically aqueous and organic), often under mild conditions, with simple work-up procedures, and using inexpensive and environmentally benign reagents.[2][3]

N-benzylcinchoninium chloride, a quaternary ammonium salt derived from the naturally abundant cinchona alkaloid cinchonine, has established itself as a highly effective chiral phase-transfer catalyst.[4][5] Its rigid chiral scaffold, featuring a quinoline ring, a quinuclidine core, and a hydroxyl group, provides a well-defined chiral environment for asymmetric induction. This guide will focus on the practical application and theoretical understanding of N-benzylcinchoninium chloride in key stereoselective reactions.

Catalyst Profile: N-Benzylcinchoninium Chloride

-

Structure:

-

IUPAC Name: (1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol chloride[6]

-

CAS Number: 69221-14-3 (for the cinchonine derivative)

-

Molecular Formula: C₂₆H₂₉ClN₂O

-